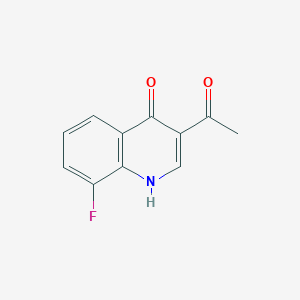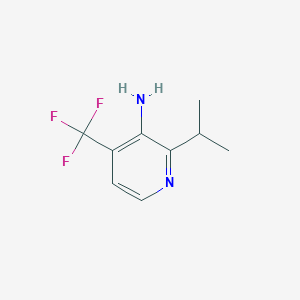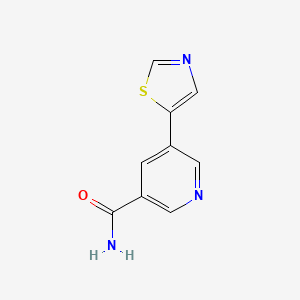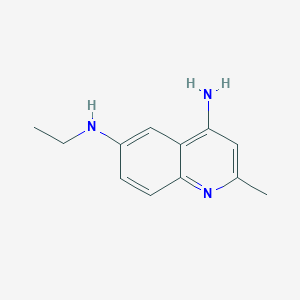
4-Amino-6-ethylaminoquinaldine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-ethylaminoquinaldine is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of an amino group at the 4-position and an ethylamino group at the 6-position of the quinaldine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-ethylaminoquinaldine typically involves multi-step organic reactions. One common method starts with the preparation of quinaldine, followed by nitration, reduction, and subsequent substitution reactions to introduce the amino and ethylamino groups.
Nitration: Quinaldine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Ethylation: The amino group at the 6-position is introduced through an ethylation reaction using ethylamine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-ethylaminoquinaldine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially converting them into other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder and hydrochloric acid for nitro reduction.
Substitution: Ethylamine for ethylation reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-ethylaminoquinaldine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-ethylaminoquinaldine involves its interaction with specific molecular targets and pathways. The compound can inhibit the formation of β-hematin, a crucial process in the life cycle of malaria parasites. Additionally, it may generate reactive oxygen species, contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities to 4-Amino-6-ethylaminoquinaldine.
Quinine: An alkaloid used for its antimalarial properties, sharing the quinoline backbone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of amino and ethylamino groups at specific positions enhances its versatility in various applications compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
858451-60-2 |
|---|---|
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
6-N-ethyl-2-methylquinoline-4,6-diamine |
InChI |
InChI=1S/C12H15N3/c1-3-14-9-4-5-12-10(7-9)11(13)6-8(2)15-12/h4-7,14H,3H2,1-2H3,(H2,13,15) |
InChI-Schlüssel |
FZKWEVUGZMVLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C(N=C2C=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


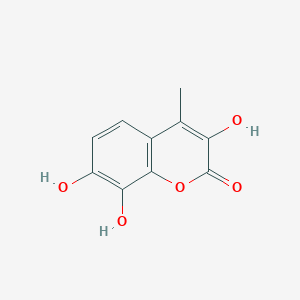
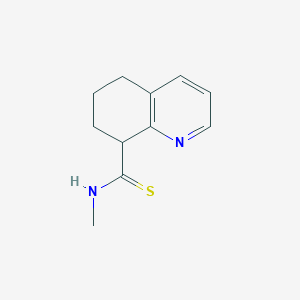
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
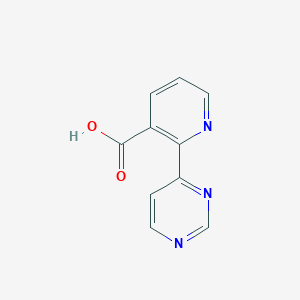

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)

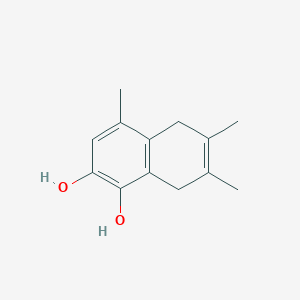
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)

